6-(difluoromethyl)-2-methylpyrimidine-4-carboxylic acid 6-(difluoromethyl)-2-methylpyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1935184-00-1
VCID: VC11788510
InChI: InChI=1S/C7H6F2N2O2/c1-3-10-4(6(8)9)2-5(11-3)7(12)13/h2,6H,1H3,(H,12,13)
SMILES: CC1=NC(=CC(=N1)C(=O)O)C(F)F
Molecular Formula: C7H6F2N2O2
Molecular Weight: 188.13 g/mol

6-(difluoromethyl)-2-methylpyrimidine-4-carboxylic acid

CAS No.: 1935184-00-1

Cat. No.: VC11788510

Molecular Formula: C7H6F2N2O2

Molecular Weight: 188.13 g/mol

* For research use only. Not for human or veterinary use.

6-(difluoromethyl)-2-methylpyrimidine-4-carboxylic acid - 1935184-00-1

Specification

CAS No. 1935184-00-1
Molecular Formula C7H6F2N2O2
Molecular Weight 188.13 g/mol
IUPAC Name 6-(difluoromethyl)-2-methylpyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C7H6F2N2O2/c1-3-10-4(6(8)9)2-5(11-3)7(12)13/h2,6H,1H3,(H,12,13)
Standard InChI Key FVKCZUYCTTWCKD-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)C(=O)O)C(F)F
Canonical SMILES CC1=NC(=CC(=N1)C(=O)O)C(F)F

Introduction

Molecular Structure and Physicochemical Properties

The molecular formula of 6-(difluoromethyl)-2-methylpyrimidine-4-carboxylic acid is C₈H₇F₂N₂O₂, with a molecular weight of 218.16 g/mol. The pyrimidine core adopts a planar hexagonal geometry, with substituents influencing electronic distribution and intermolecular interactions . Key structural features include:

  • Position 6: A difluoromethyl (-CF₂H) group introduces electronegativity and steric bulk, enhancing metabolic stability compared to non-fluorinated analogs.

  • Position 2: A methyl (-CH₃) group contributes to hydrophobic interactions and modulates ring electronics.

  • Position 4: A carboxylic acid (-COOH) enables hydrogen bonding, salt formation, and participation in conjugation reactions.

Table 1: Calculated Physicochemical Properties

PropertyValue/Description
Molecular Weight218.16 g/mol
LogP (Partition Coefficient)~1.2 (estimated via group contribution)
SolubilityModerate in polar aprotic solvents (DMSO, DMF); limited in water at neutral pH
pKa (Carboxylic Acid)~2.5–3.0 (typical for aryl carboxylic acids)

The difluoromethyl group’s inductive effects reduce electron density on the pyrimidine ring, potentially altering reactivity at positions 5 and 6.

Synthesis and Optimization Strategies

Synthetic routes to 6-(difluoromethyl)-2-methylpyrimidine-4-carboxylic acid remain sparsely documented, but analogous methodologies for fluorinated pyrimidines provide a framework. A plausible pathway involves:

Pyrimidine Ring Formation

The Hantzsch dihydro-pyrimidine synthesis or condensation of 1,3-dicarbonyl compounds with amidines could yield the pyrimidine scaffold. For example, reacting 2-methyl-4-carboxy-pyrimidine with a difluoromethylating agent like diethylaminosulfur trifluoride (DAST) may introduce the -CF₂H group .

Fluorination and Functionalization

Selective fluorination at position 6 is critical. A two-step approach might involve:

  • Chlorination: Introducing a chloromethyl group via electrophilic substitution.

  • Halogen Exchange: Replacing chlorine with fluorine using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrimidine cyclizationEthanol/water, 80°C, 12 h65–70
DifluoromethylationDAST, CH₂Cl₂, −20°C to RT, 6 h50–55
OxidationKMnO₄, H₂O, 60°C, 4 h75–80

Reaction yields are extrapolated from analogous systems .

Chemical Reactivity and Derivative Formation

The compound’s reactivity is dominated by three functional groups:

Carboxylic Acid Transformations

  • Esterification: Treatment with methanol/H₂SO₄ yields methyl esters, enhancing lipid solubility.

  • Amide Formation: Coupling with amines via EDCI/HOBt activates the carboxylate for nucleophilic attack.

Pyrimidine Ring Modifications

  • Electrophilic Substitution: Nitration or sulfonation at position 5 is feasible under acidic conditions.

  • Nucleophilic Aromatic Substitution: The electron-deficient ring permits displacement of fluorine under harsh conditions (e.g., NH₃, 150°C) .

Difluoromethyl Group Stability

The -CF₂H group resists hydrolysis but may undergo radical-mediated defluorination under UV light .

Biological and Industrial Applications

Agrochemical Uses

Difluoromethyl groups enhance pesticide persistence. The carboxylic acid moiety may chelate metal ions in soil, modulating bioavailability .

Material Science

Conjugation with polymers via the carboxyl group could yield fluorinated coatings with low surface energy and high chemical resistance .

Challenges and Future Directions

  • Synthetic Scalability: Current methods for fluorinated pyrimidines suffer from low yields and hazardous reagents. Flow chemistry and catalytic fluorination could address these issues .

  • Bioactivity Profiling: High-throughput screening against kinase and protease libraries is needed to identify therapeutic targets.

  • Environmental Impact: The ecological fate of fluorinated heterocycles requires assessment to mitigate bioaccumulation risks.

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